Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1)
Introduction: A Versatile Trifluoromethylated Building Block
5-Chloro-2-iodobenzotrifluoride is a halogenated aromatic compound distinguished by its unique substitution pattern: a trifluoromethyl group, a chlorine atom, and an iodine atom adorning a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.
The presence of two distinct halogen atoms—chlorine and iodine—at specific positions provides orthogonal handles for sequential, site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for selective functionalization at the 2-position, leaving the more robust carbon-chlorine bond at the 5-position available for subsequent transformations. This inherent reactivity profile enables the efficient and controlled construction of complex molecular architectures, making it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical & Structural Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of 5-Chloro-2-iodobenzotrifluoride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23399-77-1 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₃I | [4][5] |
| Molecular Weight | 306.45 g/mol | [4][5] |
| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | [3] |
| Appearance | Colorless or White to Yellow Liquid or Solid | [3] |
| Melting Point | 29-31 °C | [6] |
| Density | 1.97 g/cm³ | [6] |
| Flash Point | >110 °C | [6] |
| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)I | [5] |
| InChI Key | DRMQJFVDZWIKTE-UHFFFAOYSA-N | [3] |
Reactivity Profile and Synthetic Utility
The synthetic power of 5-Chloro-2-iodobenzotrifluoride stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while influencing the regiochemistry of nucleophilic attacks. However, its most significant utility lies in metal-catalyzed cross-coupling reactions.
Orthogonal Reactivity in Cross-Coupling
The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to transition metal catalysts (e.g., Palladium) than the carbon-chlorine (C-Cl) bond. This differential reactivity is the cornerstone of its utility, allowing for a two-step, regioselective functionalization strategy.
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Step 1 (Iodine Position): The iodine at the C2 position can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, leaving the chlorine atom untouched. This allows for the introduction of a wide array of substituents (aryl, alkynyl, vinyl, amino groups) ortho to the trifluoromethyl group.
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Step 2 (Chlorine Position): The resulting product, now containing a chloro-substituent, can undergo a second cross-coupling reaction under more forcing conditions to modify the C5 position.
This stepwise approach provides a logical and efficient pathway to complex, highly substituted benzotrifluoride derivatives that would be challenging to synthesize otherwise.
Illustrative Workflow: Sequential Suzuki Cross-Coupling
The following diagram illustrates the logical workflow for the sequential functionalization of 5-Chloro-2-iodobenzotrifluoride.
Caption: Elaboration of the core scaffold into a complex target molecule.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki coupling at the C-I position. It is a self-validating system; successful execution relies on careful adherence to inert atmosphere techniques and reagent purity.
Objective: To synthesize 5-chloro-2-(4-methoxyphenyl)benzotrifluoride.
Materials:
-
5-Chloro-2-iodobenzotrifluoride (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate [K₂CO₃] (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Chloro-2-iodobenzotrifluoride, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene.
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Reaction Setup: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio) to the main flask via syringe.
-
Catalyst Addition: Add the catalyst mixture to the main flask via syringe.
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Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Safety and Handling
As a laboratory chemical, 5-Chloro-2-iodobenzotrifluoride must be handled with appropriate care. [7]
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Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life). [3]The signal word is "Warning". [3]* Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat. [8][9]Handle in a well-ventilated area or a chemical fume hood. [10]* Handling Precautions : Avoid contact with skin and eyes. [7]Do not breathe mist or vapors. [7]Wash hands thoroughly after handling. [3]Keep away from strong oxidizing agents. [7]* Storage : Store in a cool, dry, dark place in a tightly sealed container. [3]Room temperature storage is generally acceptable. [3] First Aid:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [7][8]* Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [7][8]* Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [8]* Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [7]
References
- 5-CHLORO-2-IODOBENZOTRIFLUORIDE | 23399-77-1.
- 5-Chloro-2-iodobenzotrifluoride | 23399-77-1.
- 5-Chloro-2-iodobenzotrifluoride | CAS 23399-77-1.
- 5-Chloro-2-iodobenzotrifluoride | 23399-77-1.
- 5-CHLORO-2-IODOBENZOTRIFLUORIDE CAS#: 23399-77-1. (No date).
- SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.
- SAFETY DATA SHEET. (2025-09-07). Thermo Fisher Scientific.
- 2-Chloro-5-iodobenzotrifluoride.
- 3-Chloro-5-iodobenzotrifluoride.
- 5-Chloro-2-nitrobenzotrifluoride SDS, 118-83-2 Safety Data Sheets.
- 5-chloro-2-iodobenzotrifluoride Cas No.23399-77-1.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed.
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